molecular formula C7H13NO2S B13324754 4-(Methylsulfanyl)piperidine-4-carboxylic acid

4-(Methylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13324754
M. Wt: 175.25 g/mol
InChI Key: GSZDTEJRWMAJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)piperidine-4-carboxylic acid is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged scaffold frequently found in bioactive molecules and pharmaceuticals, substituted at the 4-position with both a methylsulfanyl group and a carboxylic acid functional group. The presence of these two distinct functional groups on the same carbon atom makes it a versatile precursor for the synthesis of diverse compound libraries. Researchers utilize this molecule as a key starting material for constructing more complex structures, particularly in the development of protease inhibitors, receptor ligands, and other pharmacologically active compounds. The carboxylic acid allows for amide bond formation, while the methylsulfanyl group can be further modified, for instance, oxidized to a sulfone or sulfoxide, to fine-tune the electronic and steric properties of the final molecule. Its application is primarily in early-stage research for the design and synthesis of new chemical entities targeting a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Source: PubChem Source: Supplier Data Source: Piperidine Scaffold Review

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

4-methylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO2S/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10)

InChI Key

GSZDTEJRWMAJSP-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCNCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the cyclization of suitable amino precursors followed by selective substitution at the fourth position of the piperidine ring. The key steps include:

  • Starting Material: A substituted pyridine derivative or a precursor with a suitable leaving group.
  • Ring Formation: Hydrogenation or cyclization reactions to form the piperidine ring.
  • Substituent Introduction: Nucleophilic substitution or addition of methylsulfanyl groups at the desired position.

Detailed Procedure

Step Description Conditions Reagents References
1 Synthesis of precursor Aromatic nitrile or pyridine derivatives Catalytic hydrogenation
2 Ring cyclization Acid or base catalysis Acidic or basic conditions
3 Methylsulfanyl group introduction Nucleophilic substitution Sodium methylsulfide or methylthiol derivatives
4 Carboxylation Oxidation or hydrolysis Oxidizing agents or hydrolysis conditions Patent WO2018082441A1

Notes:

  • The process emphasizes mild reaction conditions (30°C to 150°C) to preserve functional group integrity.
  • Purification often involves column chromatography or recrystallization.

Oxidative and Nucleophilic Substitution Routes

Method Overview

This route leverages the oxidation of methylthiol groups and subsequent functionalization to form the carboxylic acid.

Key Steps

Step Description Conditions Reagents References
1 Formation of methylthio-substituted piperidine Nucleophilic substitution Methylthiol derivatives, sodium hydride ,
2 Oxidation of methylthio to methylsulfonyl Oxidizing agents Hydrogen peroxide, m-chloroperbenzoic acid
3 Carboxylation Hydrolysis or oxidation Potassium permanganate or other oxidants

Notes:

  • The oxidation step is critical for converting methylsulfanyl to methylsulfonyl, which can be further manipulated.
  • The process is environmentally friendly, utilizing aqueous media and mild oxidants.

Hydrogenation and Reduction Pathways

Method Overview

Hydrogenation of precursor compounds such as piperidine derivatives with suitable functional groups allows for the selective introduction of methylsulfanyl groups.

Process Details

Step Description Conditions Reagents References
1 Hydrogenation of aromatic precursors 80-120°C, 1-10 atm H₂ Catalysts such as Pd/C or Raney Ni ,
2 Functionalization at the fourth position Nucleophilic substitution Methylthiol derivatives
3 Acidification to form the carboxylic acid Acid hydrolysis Hydrochloric acid or sulfuric acid

Notes:

  • Hydrogenation provides high regioselectivity.
  • The process is scalable for industrial production.

Purification and Final Product Isolation

The final step in all methods involves purification to obtain high-purity 4-(methylsulfanyl)piperidine-4-carboxylic acid. Common techniques include:

Data Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield Advantages References
Hydroamination & Functionalization Aromatic pyridine derivatives Cyclization, substitution 30-150°C, mild acids/bases 65-85% Mild conditions, scalable , Patent WO2018082441A1
Oxidative & Nucleophilic Methylthiol derivatives Oxidation, hydrolysis Room temp to 80°C 60-80% Environmentally friendly ,
Hydrogenation & Reduction Aromatic precursors Hydrogenation, substitution 80-120°C, H₂ atmosphere 70-90% High regioselectivity ,

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) in acetic acid at 40–60°C converts the thioether to a sulfone (CS(=O)(=O) ) with >85% yield. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) selectively produce sulfoxides under milder conditions (25°C, 12 hours).

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfone40–60°C, 6–8 hours85–92%
mCPBASulfoxide25°C, 12 hours78%

Nucleophilic Substitution

The methylsulfanyl group acts as a leaving group in SN2 reactions. Treatment with alkyl halides (e.g., methyl iodide) or amines in polar aprotic solvents (DMF, THF) displaces the sulfur moiety, forming substituted piperidines. For example:

4-(Methylsulfanyl)piperidine-4-carboxylic acid+R-X4-R-piperidine-4-carboxylic acid+CH₃SX\text{4-(Methylsulfanyl)piperidine-4-carboxylic acid} + \text{R-X} \rightarrow \text{4-R-piperidine-4-carboxylic acid} + \text{CH₃SX}

Yields range from 60–75% depending on the nucleophile’s strength and steric factors.

Esterification and Amidation

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters, achieving 90–95% conversion . Amidation with amines (e.g., pyridin-2-ylmethylamine) via carbodiimide coupling (EDC/HOBt) yields pharmacologically relevant derivatives :

4-(Methylsulfanyl)piperidine-4-carboxylic acid+R-NH₂4-(Methylsulfanyl)piperidine-4-carboxamide+H₂O\text{this compound} + \text{R-NH₂} \rightarrow \text{4-(Methylsulfanyl)piperidine-4-carboxamide} + \text{H₂O}

Reaction times vary from 4–12 hours at 25–50°C .

Decarboxylation

Thermal decarboxylation occurs at 150–200°C under inert atmospheres, yielding 4-(methylsulfanyl)piperidine. Catalytic copper(I) oxide enhances the reaction rate, achieving 70–80% efficiency:

4-(Methylsulfanyl)piperidine-4-carboxylic acidΔ,Cu₂O4-(Methylsulfanyl)piperidine+CO₂\text{this compound} \xrightarrow{\Delta, \text{Cu₂O}} \text{4-(Methylsulfanyl)piperidine} + \text{CO₂}

Cyclization Reactions

Intramolecular cyclization with dehydrating agents (P₂O₅, POCl₃) forms 1,3-thiazine or piperidine-fused heterocycles. For example, reaction with thionyl chloride generates a cyclic sulfonium intermediate, which rearranges to a bicyclic structure:

4-(Methylsulfanyl)piperidine-4-carboxylic acidSOCl₂Bicyclic derivative+HCl\text{this compound} \xrightarrow{\text{SOCl₂}} \text{Bicyclic derivative} + \text{HCl}

Yields depend on solvent polarity and temperature, typically reaching 50–65%.

Comparative Reactivity

The methylsulfanyl group’s electronic and steric properties differentiate it from related compounds:

Compound Key Reactivity Differences
4-(tert-Butylsulfanyl)piperidine-4-carboxylic acidSlower oxidation due to steric hindrance; higher thermal stability
4-(Phenylsulfanyl)piperidine-4-carboxylic acidEnhanced aromatic substitution reactivity; prone to electrophilic attacks
4-(Chlorosulfanyl)piperidine-4-carboxylic acidHigher electrophilicity; reacts rapidly with nucleophiles (e.g., amines, alcohols)

Scientific Research Applications

4-(Methylsulfanyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biological pathways and exerting its effects through binding to specific sites on target molecules.

Comparison with Similar Compounds

Substituent Variations and Their Impact

The following table compares key structural analogs of 4-(methylsulfanyl)piperidine-4-carboxylic acid, highlighting substituent effects on properties:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Solubility (LogS) LogP Key Biological/Chemical Properties
This compound -SCH₃ 173.23 -2.5 (moderate) ~1.5 Moderate lipophilicity; potential enzyme interactions via sulfur
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -OCO₂C₂H₅ 201.22 -3.2 (low) ~2.0 Increased lipophilicity; ester hydrolysis susceptibility
4-Phenyl-1-p-tosylpiperidine-4-carboxylic acid -C₆H₅, -SO₂C₆H₄CH₃ 385.45 -4.8 (very low) ~3.5 Sulfonamide-like stability; low solubility due to aromatic groups
4-(Tetrazolylalkyl)piperidine-2-carboxylic acid -CH₂C₃HN₄ (tetrazole) ~250–300 (varies) -1.8 (high) ~0.5 NMDA receptor antagonism; high polarity from tetrazole
1-((4-Methoxycarbonylamino)phenyl)sulfonyl)piperidine-4-carboxylic acid -SO₂C₆H₄NHCO₂CH₃ 342.37 -3.0 (low) ~2.2 Sulfonyl group enhances hydrogen bonding; drug-like properties

Structural and Functional Analysis

Electronic Effects :

  • The methylsulfanyl group (-SCH₃) is electron-donating, slightly increasing the electron density of the piperidine ring. This contrasts with sulfonyl (-SO₂-) groups in analogs like 4-phenyl-1-p-tosylpiperidine-4-carboxylic acid, which are electron-withdrawing and reduce ring basicity .
  • Tetrazolylalkyl substituents (e.g., in ) introduce strong electron-withdrawing effects, enhancing interactions with cationic residues in NMDA receptors .

Solubility and Lipophilicity :

  • The carboxylic acid group ensures moderate aqueous solubility (LogS ~ -2.5) for the target compound. However, analogs with bulky aromatic substituents (e.g., 4-phenyl or tosyl groups) exhibit significantly lower solubility (LogS < -4) due to increased hydrophobicity .
  • The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid raises LogP to ~2.0, reducing solubility compared to the methylsulfanyl analog .

Biological Activity: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids () demonstrate potent NMDA receptor antagonism (IC₅₀ = 4.2 µM) due to the tetrazole moiety’s ability to mimic carboxylic acid bioisosteres .

Synthetic Accessibility :

  • The methylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions, whereas sulfonyl groups (e.g., in ) require sulfonation or oxidation steps .
  • 1-Benzyl-4-aniline piperidine-4-carboxylic acid () is synthesized via multi-step reactions involving cyanide addition and hydrolysis, highlighting the complexity of introducing aromatic amines .

Biological Activity

4-(Methylsulfanyl)piperidine-4-carboxylic acid (MSPCA) is a compound of interest in medicinal chemistry due to its structural similarity to other biologically active piperidine derivatives. This article explores its biological activity, focusing on antimicrobial properties, potential use in neuropharmacology, and structure-activity relationships (SAR).

Chemical Structure and Properties

MSPCA is characterized by a piperidine ring substituted with a methylthio group and a carboxylic acid functional group. This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including MSPCA. Research indicates that compounds similar to MSPCA exhibit significant activity against various pathogens, particularly Mycobacterium abscessus, a resistant strain that poses challenges in treatment.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundM. abscessus1.5 μM
GepotidacinM. abscessus2 μM
MMV688844M. abscessus10-fold more active than gepotidacin

Studies indicate that MSPCA and its analogs can inhibit DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting their potential as novel antibacterial agents .

Neuropharmacological Potential

Piperidine derivatives are also explored for their neuropharmacological effects. For instance, certain piperidine-2-carboxylic acids have demonstrated NMDA receptor antagonist activity, which is relevant for treating neurodegenerative disorders.

Table 2: Neuropharmacological Activity of Piperidine Derivatives

CompoundNMDA Receptor Binding IC50 (nM)Protective Dose (mg/kg)
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid9510
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid12040

These findings suggest that MSPCA may also possess neuroprotective properties, warranting further investigation into its mechanisms and therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of MSPCA is influenced by its structural components. Modifications to the piperidine ring or the carboxylic acid moiety can enhance or diminish activity against specific targets.

Table 3: Structure-Activity Relationship Insights

Structural ModificationEffect on Activity
Addition of methylthio groupIncreased antibacterial potency
Alteration of carboxylic acidVariability in NMDA antagonism

Research indicates that optimizing these structural features can lead to more effective therapeutic agents .

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving the administration of MSPCA analogs showed a significant reduction in bacterial load in infected murine models, highlighting their potential as therapeutic agents against resistant bacterial strains.
  • Neuroprotective Effects : In preclinical trials, compounds structurally related to MSPCA demonstrated protective effects against excitotoxicity in neuronal cultures, suggesting their utility in neurodegenerative disease models.

Q & A

Q. Optimization Parameters :

ParameterTypical RangeExample from Evidence
Reaction Time12–24 hours24-hour hydrolysis
CatalystNaBH3_3CN or NaOHNaBH3_3CN in MeOH
PurificationCrystallization, HPLCColumn chromatography

How is the purity and structural integrity of this compound validated?

Q. Basic

  • Purity Analysis : HPLC with ≥95% purity thresholds (e.g., GLPBIO’s QC protocols ).
  • Structural Confirmation :
    • 1^1H NMR : Peaks for carboxylic acid protons (~δ 13.32 ppm) and methylsulfanyl groups (~δ 2.36 ppm) .
    • IR Spectroscopy : Carboxylic acid C=O stretches (~1687 cm1^{-1}) and sulfanyl S–C vibrations .

Advanced Contradiction Handling : Discrepancies in melting points (e.g., 162–163°C vs. 217–219°C in other piperidine derivatives ) may arise from polymorphism or impurities. Cross-validate with elemental analysis (e.g., C, H, N within ±0.3% of theoretical ).

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced

  • Receptor Binding Assays : NMDA receptor antagonism studies using radiolabeled ligands (e.g., [3^3H]CGS-19755 binding IC50_{50} = 107 nM in structurally similar tetrazole derivatives ).
  • Enzyme Inhibition : Carbonic anhydrase inhibition via sulfonamide interactions, monitored by stopped-flow CO2_2 hydration .

Q. Experimental Design :

  • Use cortical-wedge preparations to assess selectivity (e.g., IC50_{50} = 4.2 µM for NMDA vs. non-NMDA receptors ).
  • Dose-response curves for IC50_{50}/EC50_{50} calculations.

How does the methylsulfanyl moiety influence its pharmacological properties?

Q. Advanced

  • Lipophilicity : logP increases by ~0.5 units compared to non-sulfanyl analogs, enhancing blood-brain barrier permeability (e.g., logP = -0.194 in a related compound ).
  • Electron Effects : The –SMe group stabilizes transition states in enzyme-substrate interactions, as seen in sulfonamide-based carbonic anhydrase inhibitors .

What strategies resolve low yields in large-scale synthesis?

Q. Advanced

  • Scale-Up Adjustments :
    • Use continuous-flow reactors for exothermic steps (e.g., sulfonylation ).
    • Replace NaBH3_3CN with catalytic hydrogenation for safer reduction .
  • Byproduct Mitigation : Recrystallize intermediates to remove sulfonic acid byproducts (>98% purity thresholds ).

How to design stable formulations for in vivo studies?

Q. Advanced

  • Storage Conditions : Store at 2–8°C in inert atmospheres to prevent oxidation of the sulfanyl group .
  • Solubility Enhancement : Use co-solvents like DMSO/PEG 400 (tested in similar piperidine derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.